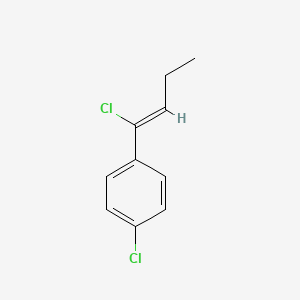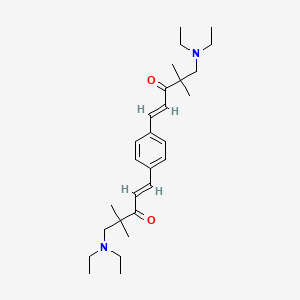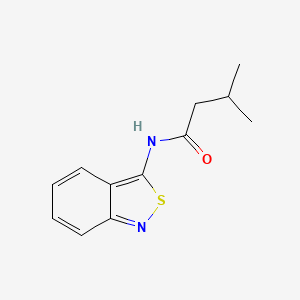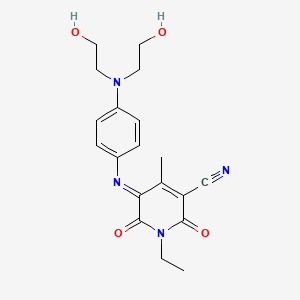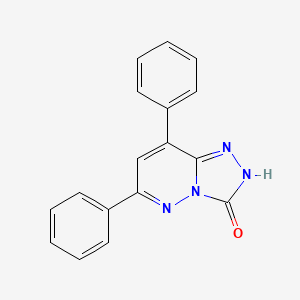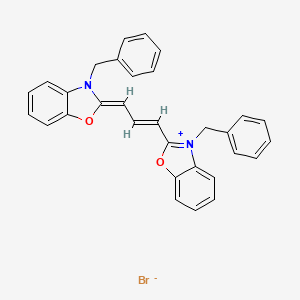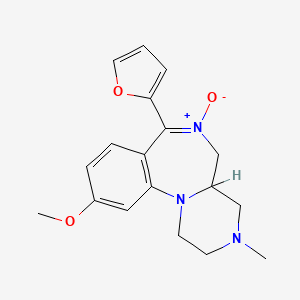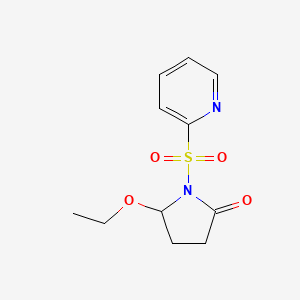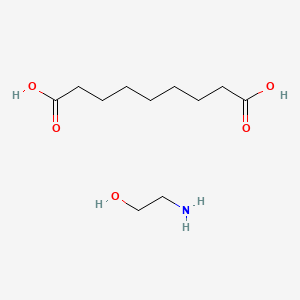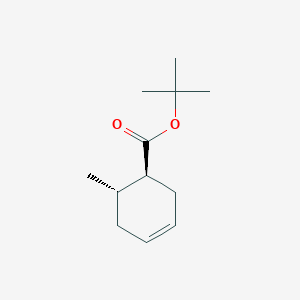
tert-Butyl trans-6-methyl-3-cyclohexene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl trans-6-methyl-3-cyclohexene-1-carboxylate: is an organic compound that belongs to the class of cyclohexene carboxylates. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a carboxylate group attached to a cyclohexene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl trans-6-methyl-3-cyclohexene-1-carboxylate typically involves the esterification of trans-6-methyl-3-cyclohexene-1-carboxylic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid remains common in industrial processes.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl trans-6-methyl-3-cyclohexene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl trans-6-methyl-3-cyclohexene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl trans-6-methyl-3-cyclohexene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. The presence of the tert-butyl group and the cyclohexene ring can influence the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
tert-Butylcyclohexane: Similar structure but lacks the carboxylate group.
Cyclohexene, 3-methyl-6-(1-methylethyl)-, trans-: Similar cyclohexene structure with different substituents.
tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: Contains a bicyclic structure with a tert-butyl group.
Uniqueness: tert-Butyl trans-6-methyl-3-cyclohexene-1-carboxylate is unique due to the combination of its tert-butyl group, methyl group, and carboxylate group on a cyclohexene ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research applications.
Propiedades
Número CAS |
5933-61-9 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
tert-butyl (1S,6S)-6-methylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C12H20O2/c1-9-7-5-6-8-10(9)11(13)14-12(2,3)4/h5-6,9-10H,7-8H2,1-4H3/t9-,10-/m0/s1 |
Clave InChI |
PBWNXUNXCJNDNI-UWVGGRQHSA-N |
SMILES isomérico |
C[C@H]1CC=CC[C@@H]1C(=O)OC(C)(C)C |
SMILES canónico |
CC1CC=CCC1C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



